molecular formula C19H16ClN3O4S B2393498 1-(3-chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 899991-82-3

1-(3-chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2393498
CAS No.: 899991-82-3
M. Wt: 417.86
InChI Key: ONBHZOGNIUODCU-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorobenzyl group, a sulfamoylphenyl group, and a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Core: This step involves the condensation of an appropriate aldehyde with a β-keto ester in the presence of ammonia or an amine catalyst to form the dihydropyridine ring.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the dihydropyridine intermediate.

    Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group is typically introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine derivative of the dihydropyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the nitro group to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets.

    Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound’s reactivity makes it useful in the synthesis of other complex organic molecules, which can be used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorobenzyl)-2-oxo-N-(4-methylphenyl)-1,2-dihydropyridine-3-carboxamide
  • 1-(3-chlorobenzyl)-2-oxo-N-(4-nitrophenyl)-1,2-dihydropyridine-3-carboxamide
  • 1-(3-chlorobenzyl)-2-oxo-N-(4-hydroxyphenyl)-1,2-dihydropyridine-3-carboxamide

Uniqueness

1-(3-chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the sulfamoylphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential for specific biological interactions, making it a valuable molecule for various applications.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S/c20-14-4-1-3-13(11-14)12-23-10-2-5-17(19(23)25)18(24)22-15-6-8-16(9-7-15)28(21,26)27/h1-11H,12H2,(H,22,24)(H2,21,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBHZOGNIUODCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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